molecular formula C17H13F3N2O2 B611797 WAY-169916 CAS No. 669764-18-5

WAY-169916

Katalognummer: B611797
CAS-Nummer: 669764-18-5
Molekulargewicht: 334.29 g/mol
InChI-Schlüssel: ZDUDMCQPFKPISO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-169916 ist ein pfadselektiver Ligand von Östrogenrezeptoren, der durch Hemmung der nuklearen Faktor-Kappa B (NF-κB)-transkriptionellen Aktivität wirkt. Es ist eine nicht-steroidale Verbindung, die starke entzündungshemmende Wirkungen gezeigt hat, ohne konventionelle östrogene Aktivität aufzuweisen .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für this compound beinhalten die Verwendung spezifischer Reagenzien und Katalysatoren. Detaillierte industrielle Produktionsmethoden sind in der Öffentlichkeit nicht leicht zugänglich. Im Allgemeinen beinhaltet die Synthese die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

One of the prominent applications of WAY-169916 is in the field of cardiovascular health. Studies have demonstrated its protective effects in models of cardiac ischemia-reperfusion injury. In these studies, this compound improved recovery metrics such as left ventricle-developed pressure and attenuated harmful increases in perfusion pressure and creatine kinase release following ischemic events. Unlike traditional estrogens, this compound did not exhibit classic estrogenic effects on uterine weight or serum cholesterol levels, suggesting a more targeted action profile .

Immune Response Modulation

This compound has also been investigated for its role in modulating immune responses. It has been identified as a selective ligand for the aryl hydrocarbon receptor (AHR), where it can repress cytokine-mediated acute-phase gene expression without triggering typical dioxin responses. This property highlights its potential utility in treating inflammatory conditions while minimizing unwanted side effects associated with broader AHR activation .

Research Findings

The following table summarizes significant findings from various studies on this compound:

Study Application Findings
Cardiovascular HealthAttenuated ischemia-induced damage; improved functional recovery metrics.
Immune ResponseRepressed cytokine-mediated gene expression; selective AHR activation without dioxin-like effects.
Receptor ConformationInduced distinct ligand orientations; altered transcriptional activity based on receptor conformation.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

  • Cardiac Ischemia-Reperfusion Injury : In a controlled study involving animal models, this compound was administered during reperfusion phases post-ischemia. Results indicated significant improvements in cardiac function and reduced markers of cellular damage compared to control groups treated with traditional estrogens.
  • Inflammatory Disease Models : In models simulating chronic inflammation, this compound demonstrated a capacity to modulate immune responses effectively, reducing pro-inflammatory cytokine levels while preserving beneficial immune functions.
  • Cancer Research : Preliminary studies suggest that this compound may influence tumor growth dynamics through its selective action on estrogen receptors, warranting further investigation into its potential as an adjunct therapy in hormone-sensitive cancers.

Wirkmechanismus

Target of Action

The primary target of 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as WAY-169916, is the estrogen receptor (ER) . The estrogen receptor is a protein within cells that is activated by the hormone estrogen . It is involved in regulating the expression of certain genes and plays a crucial role in reproductive and sexual development .

Mode of Action

This compound acts as a pathway-selective estrogen receptor ligand . It binds to the estrogen receptor and selectively inhibits the transcriptional activity of a protein complex known as nuclear factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The action of this compound affects the NF-κB pathway . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Inhibition of NF-κB by this compound leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound is orally active and can be administered daily .

Result of Action

The action of this compound results in a significant reduction in inflammation . In models of arthritis, it has been shown to nearly completely reverse hindpaw scores and markedly improve histological scores . It also suppresses the induction of serum acute phase proteins, including haptoglobin, α1-acid glycoprotein, and C-reactive protein . Furthermore, it globally suppresses adjuvant-induced gene expression in the spleen, liver, and popliteal lymph nodes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a high-fat mouse model, this compound was shown to inhibit diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight or hepatic ER-mediated gene expression . This suggests that the compound’s action can be modulated by factors such as diet and the presence of other hormones .

Biochemische Analyse

Biochemical Properties

WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . This compound binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .

Cellular Effects

In cellular models, this compound has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by this compound is associated with the ligand binding differently to the active and inactive conformations of the receptor .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment resulted in a slight elevation of CK activity (20%) at 1 µM .

Dosage Effects in Animal Models

In animal models, the activity of this compound was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .

Metabolic Pathways

It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .

Transport and Distribution

It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.

Subcellular Localization

Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.

Analyse Chemischer Reaktionen

WAY-169916 unterliegt verschiedenen chemischen Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

WAY-169916 ist einzigartig in seiner selektiven Hemmung der NF-κB-transkriptionellen Aktivität ohne konventionelle östrogene Wirkungen. Zu ähnlichen Verbindungen gehören:

Biologische Aktivität

WAY-169916 is a selective estrogen receptor (ER) ligand that has garnered attention for its unique biological activities. This compound not only interacts with estrogen receptors but also exhibits properties as a selective aryl hydrocarbon receptor (AHR) ligand, making it a subject of interest in various therapeutic areas, particularly in immune system diseases and inflammatory bowel diseases.

This compound functions primarily as an estrogen receptor modulator . It has been shown to stabilize specific protein conformations, which allows it to influence cellular functions by altering the activity of the estrogen receptor. The ligand exhibits intermediate transcriptional activity , which is associated with its ability to bind differently to both active and inactive conformations of the estrogen receptor. This mechanism is termed "gain-of-allostery," where mutations that mimic ligand effects enable the crystallization of this compound with both conformations, demonstrating its potential to modulate signaling pathways selectively .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Estrogen Receptor Modulation Acts as a pathway-selective ER ligand, showing anti-inflammatory effects without classic estrogenic activities.
Aryl Hydrocarbon Receptor Activity Selectively represses cytokine-mediated acute-phase gene expression, potentially useful in treating inflammatory conditions .
Cardioprotective Effects Demonstrated protective activity in models of cardiac ischemia-reperfusion injury, reducing infarct size and improving recovery metrics compared to controls .

Case Studies

  • Cardiac Ischemia-Reperfusion Injury : In studies involving rat models, this compound was administered during ischemic phases and showed significant cardioprotective effects. Specifically, it reduced the area of infarction and improved various hemodynamic parameters compared to untreated controls. The study indicated that this compound could attenuate the elevation in perfusion pressure and diastolic pressure, highlighting its potential therapeutic role in cardiovascular diseases .
  • Inflammatory Responses : Research has indicated that this compound can efficiently repress cytokine-mediated gene expression linked to acute-phase responses in the liver. This suggests its utility in managing conditions characterized by excessive inflammatory responses, such as autoimmune diseases or chronic inflammatory disorders .

Research Findings

Recent studies have further elucidated the diverse biological activities of this compound:

  • Selective Modulation : this compound has been shown to selectively activate pathways associated with beneficial outcomes while avoiding undesirable side effects typical of non-selective ER ligands. This selectivity is crucial for developing safer therapeutic agents for conditions like inflammatory bowel disease and other immune-related disorders .
  • Structural Insights : The structural analysis of this compound binding has revealed that different orientations of ligand binding can lead to distinct signaling outputs, providing insights into how modifications to the ligand structure could enhance its therapeutic efficacy .

Eigenschaften

IUPAC Name

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDMCQPFKPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695727
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669764-18-5
Record name WAY-169916
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to Example 1, step C from 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol), boron tribromide (0.136 mL, 1.4 mmol) and 1.0 mL of cyclohexene to give the product (0.066 g) as a white solid, mp 114-115° C.;
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol) in CH2Cl2 containing 1.0 mL of cyclohexene at −78° C. was treated with boron tribromide (0.136 mL, 1.4 mmol) and slowly allowed to warm to ambient temperature. The reaction was quenched by dropwise edition of CH3OH to the cooled reaction. The solvent was removed in vacuo and the residue partitioned with EtOAc and 1 N HCl. The organic phase was washed with brine and dried (Na2SO4). Removal of the solvent in vacuo afforded the crude product. Pure product was obtained by crystallization or flash chromatography through water deactivated silica gel. A sample of 0.066 g was obtained as a white solid.
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.